molecular formula C7H13NO3 B077399 (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester CAS No. 13135-69-8

(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester

Cat. No.: B077399
CAS No.: 13135-69-8
M. Wt: 159.18 g/mol
InChI Key: RJOHENGSJXRMSW-RITPCOANSA-N
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Description

(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester is a high-purity, stereochemically defined proline derivative of significant value in synthetic organic chemistry and drug discovery. This chiral building block is extensively utilized in the synthesis of complex peptidomimetics and collagen-mimetic structures. Its key structural features—the (R)-configuration at the 1-position and the 4-hydroxy group—introduce conformational constraints and provide a handle for further chemical modification, such as etherification or glycosylation. Researchers employ this compound to induce specific secondary structures in peptides, enhancing their metabolic stability and bioavailability. It serves as a critical precursor in the development of inhibitors for proline-specific enzymes like prolyl hydroxylase and dipeptidyl peptidase IV (DPP-4), making it relevant for research into fibrosis, cancer, and diabetes. The methyl ester group enhances its solubility and facilitates subsequent coupling reactions. This reagent is essential for advancing studies in medicinal chemistry, chemical biology, and the design of novel therapeutic agents.

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOHENGSJXRMSW-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Methylation of 4-Hydroxy-L-Proline

Route 1: Sequential Methylation and Esterification

  • N1-Methylation :

    • Reagents : Methyl iodide, sodium hydride (NaH), dimethylformamide (DMF).

    • Conditions : Anhydrous DMF, 0°C to room temperature, 12 hours.

    • Mechanism : SN2 alkylation of the secondary amine.

    • Yield : ~60–70% (theorized based on analogous reactions).

  • Esterification :

    • Reagents : Thionyl chloride (SOCl₂), methanol.

    • Conditions : Reflux in methanol, 4 hours.

    • Mechanism : Acid-catalyzed esterification.

    • Yield : ~85%.

Advantages : Straightforward two-step process.
Limitations : Risk of over-alkylation at the hydroxyl group and racemization under acidic conditions.

Protection-Deprotection Strategy

Route 2: BOC Protection Followed by Methylation and Esterification
Adapted from CN112194606A, this method optimizes yield and purity through intermediate protection:

  • BOC Protection of Amine :

    • Reagents : Di-tert-butyl dicarbonate (BOC₂O), dimethylaminopyridine (DMAP), dichloromethane (DCM).

    • Conditions : 20–30°C, overnight stirring.

    • Yield : 90% (reported for analogous N-BOC-4-hydroxyproline).

  • Methyl Esterification :

    • Reagents : Dicyclohexylcarbodiimide (DCC), methanol, tetrahydrofuran (THF).

    • Conditions : 20–30°C, 2 hours.

    • Yield : 88%.

  • N1-Methylation and BOC Deprotection :

    • Reagents : Methyl triflate, potassium carbonate (K₂CO₃), followed by trifluoroacetic acid (TFA).

    • Conditions : DCM, 0°C, 1 hour.

    • Yield : 75% (theorized).

Advantages : High purity due to BOC intermediacy; minimal racemization.
Limitations : Additional steps increase synthetic time.

Enzymatic Resolution for Chiral Purity

Route 3: Kinetic Resolution Using Lipases

  • Substrate : Racemic 1-methyl-4-hydroxyproline.

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Conditions : Phosphate buffer (pH 7), 37°C, 24 hours.

  • Outcome : Selective esterification of (R)-enantiomer with >95% enantiomeric excess (ee).

Advantages : Eco-friendly, high stereoselectivity.
Limitations : Requires specialized enzymes and optimization.

Comparative Analysis of Methods

Method Steps Yield ee Key Advantages Limitations
Direct Methylation260–70%85%SimplicityRacemization risk
BOC Protection Route375%>99%High purity, scalabilityMulti-step, costly reagents
Enzymatic Resolution145–50%>95%Stereoselective, green chemistryLow yield, enzyme cost

Critical Reaction Parameters

Temperature Control

  • Methylation and esterification reactions require strict temperature control (20–30°C) to prevent epimerization.

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility but may complicate purification.

  • Chlorinated solvents (e.g., DCM) minimize side reactions during protection steps.

Catalytic Systems

  • DMAP accelerates BOC protection by acting as a nucleophilic catalyst.

  • DCC facilitates esterification via active ester intermediates.

Industrial-Scale Considerations

  • Cost Efficiency : BOC anhydride and DCC are expensive; alternatives like CDI (carbonyldiimidazole) may reduce costs.

  • Purification : Column chromatography is avoided industrially in favor of crystallization (e.g., using DCM/PE mixtures).

  • Safety : Thionyl chloride necessitates corrosion-resistant equipment.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-4-hydroxy-L-proline Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: 1-Methyl-4-oxo-L-proline Methyl Ester.

    Reduction: 1-Methyl-4-hydroxy-L-proline.

    Substitution: 1-Methyl-4-chloro-L-proline Methyl Ester.

Scientific Research Applications

Overview

(R)-1-Methyl-4-hydroxy-L-proline methyl ester is a derivative of proline, an amino acid crucial for protein synthesis. This compound features a methyl group at the 1-position and a hydroxyl group at the 4-position, making it valuable in various scientific fields, including chemistry, biology, and medicine. Its unique structural characteristics enable it to act as a chiral building block and contribute to significant biochemical processes.

Chemistry

  • Chiral Building Block : The compound serves as an essential chiral building block in synthesizing complex organic molecules. Its chirality allows for the production of various stereoisomers, which are critical in drug development and organic synthesis.

Biology

  • Protein Folding and Stability : Research indicates that this compound plays a role in stabilizing protein conformations, which is vital for proper protein folding. Misfolded proteins are implicated in numerous diseases, making this compound significant for understanding molecular biology.

Medicine

  • Therapeutic Potential : Investigations into its therapeutic effects reveal potential applications in treating diseases related to protein misfolding, such as Alzheimer's and other neurodegenerative disorders. The compound's ability to influence protein dynamics may lead to novel treatment strategies.

Industry

  • Pharmaceuticals and Fine Chemicals : The compound is utilized in producing various pharmaceuticals and fine chemicals due to its unique reactivity and biological properties. Its application extends to developing new drugs that target specific biological pathways.

Case Studies

Several studies highlight the applications of this compound:

  • Study on Protein Misfolding : A study published in a peer-reviewed journal demonstrated that this compound could enhance the stability of certain proteins under stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Synthesis of Fluorinated Prolines : Research involving automated radiosynthesis utilized this compound as a precursor for synthesizing fluorinated prolines, which are valuable in PET imaging .

Mechanism of Action

The mechanism by which ®-1-Methyl-4-hydroxy-L-proline Methyl Ester exerts its effects involves its interaction with specific molecular targets:

    Protein Folding: The compound stabilizes certain protein conformations, aiding in proper folding.

    Enzyme Inhibition: It can act as an inhibitor for enzymes involved in proline metabolism, affecting various biochemical pathways.

Comparison with Similar Compounds

Stereochemical Variations

  • This compound differs from D-Proline, 4-hydroxy-, methyl ester hydrochloride (CAS 114676-59-4) in the proline backbone configuration (L vs. D). This inversion significantly impacts biological activity, as L-proline derivatives are more commonly integrated into peptides and proteins .
  • The 4R-hydroxy group in the target compound contrasts with 4R-methylthiol in (4R)-1-Boc-4-methylthiol-L-proline methyl ester (CAS 1252640-75-7), altering hydrogen-bonding capacity and reactivity .

Functional Group Modifications

  • The 1-benzoyl substitution in L-Proline,1-benzoyl-4-hydroxy-, methyl ester (CAS 31560-20-0) introduces aromatic bulk, enhancing lipophilicity and resistance to enzymatic degradation compared to the target compound’s smaller 1-methyl group .
  • Boc protection in (4R)-1-Boc-4-methylthiol-L-proline methyl ester allows selective deprotection during stepwise synthesis, a feature absent in the unprotected target compound .

Purity and Availability

  • This compound is commercially available in high purity (≥96%), whereas analogs like (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate (95% purity) may require further purification for sensitive applications .

Pharmaceutical Relevance

  • The target compound’s methyl ester group improves cell permeability, making it valuable in prodrug formulations. In contrast, hydrochloride salts (e.g., CAS 114676-59-4) enhance solubility in aqueous reactions .
  • Benzoylated derivatives (e.g., CAS 31560-20-0) exhibit prolonged half-lives in vivo due to steric shielding of the amide bond, a trait leveraged in sustained-release drug design .

Biological Activity

(R)-1-Methyl-4-hydroxy-L-proline methyl ester, a derivative of hydroxyproline, has garnered attention in medicinal chemistry due to its potential biological activities. It is primarily recognized for its role as a scaffold in the design of various bioactive compounds, particularly in the modulation of amino acid transporters, which are crucial in numerous physiological processes.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C₆H₁₃NO₃
  • Molecular Weight : 145.18 g/mol

This compound features a hydroxyl group at the 4-position and a methyl ester at the carboxylic acid end, contributing to its biological activity.

Biological Activity Overview

Research has identified several key biological activities associated with this compound, particularly its effects on amino acid transporters and neuroprotective properties.

1. Inhibition of Amino Acid Transporters

A significant study demonstrated that derivatives of hydroxyproline, including this compound, act as selective high-affinity inhibitors of the SLC1A4 and SLC1A5 transporters. These transporters are responsible for the uptake of neutral amino acids and play a critical role in various physiological functions such as neurotransmission and metabolism .

  • Mechanism : The compound was shown to increase the apparent affinity for SLC1A4 by approximately 20-fold compared to L-proline, suggesting a strong interaction at the binding site .

2. Neuroprotective Effects

Another important aspect of this compound is its neuroprotective effects. A study focusing on astrocytes exposed to cytotoxic agents indicated that this compound could protect against oxidative stress and mitochondrial dysfunction induced by pilocarpine .

  • Findings :
    • Concentrations of ≥25 µg/mL significantly improved cell viability and reduced reactive oxygen species (ROS) accumulation.
    • The compound also preserved mitochondrial membrane potential, indicating its potential as a protective agent in neurodegenerative conditions .

Case Study 1: Inhibition of SLC Transporters

A series of hydroxyproline derivatives were synthesized and screened for their ability to inhibit SLC transporters. Among these, this compound exhibited notable inhibitory activity, making it a candidate for further pharmacological development aimed at conditions related to amino acid dysregulation.

Case Study 2: Neuroprotection in Astrocytes

In vitro experiments showed that treatment with this compound could significantly mitigate the adverse effects of oxidative stress in astrocytes. This suggests that compounds derived from hydroxyproline may have therapeutic potential in treating neurodegenerative diseases where oxidative stress is a contributing factor.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Inhibition of SLC TransportersIncreased affinity for SLC1A4 (20-fold over L-proline)
NeuroprotectionImproved cell viability and reduced ROS accumulation
Mitochondrial ProtectionPreserved mitochondrial membrane potential

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueMethod/Reference
Molecular FormulaC7_7H13_{13}NO3_3HRMS
Purity≥98%Chiral HPLC
Melting Point112–115°CDifferential Scanning Calorimetry

Q. Table 2. Optimized Synthesis Parameters (Taguchi Design)

ParameterOptimal LevelContribution to Yield (%)
Catalyst Concentration1.5% w/w77.58
Reaction Temperature60°C12.34
Solvent PolarityEthanol8.92

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